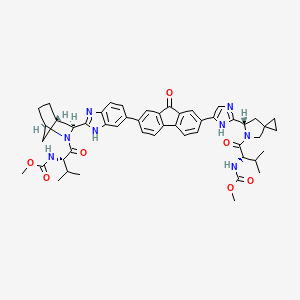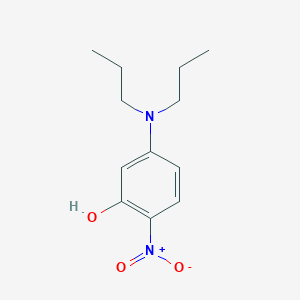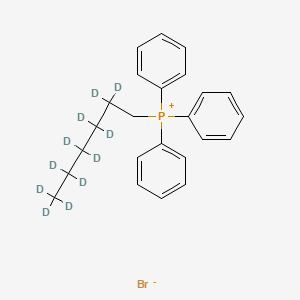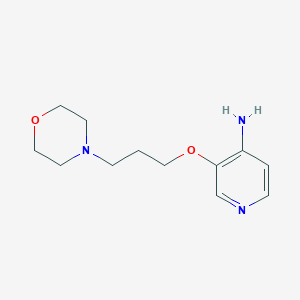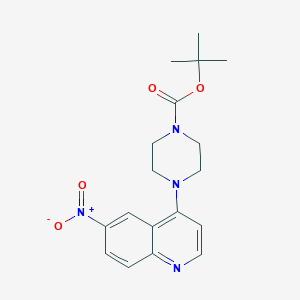
ent-Ritonavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Ritonavir: is a stereoisomer of Ritonavir, an antiretroviral drug used primarily in the treatment of HIV/AIDS. It belongs to the class of protease inhibitors, which work by inhibiting the protease enzyme that HIV uses to replicate. This compound is structurally similar to Ritonavir but differs in the spatial arrangement of its atoms, which can influence its biological activity and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically includes:
Formation of the Thiazolyl Ring: : This is achieved through a cyclization reaction involving the appropriate precursors.
Introduction of the Phenylmethyl Groups: : These groups are introduced through a series of reactions, including Friedel-Crafts acylation.
Attachment of the Hydroxybutyl Group: : This step involves the coupling of a hydroxybutyl moiety to the core structure.
Final Modifications:
Industrial Production Methods
Industrial production of ent-Ritonavir involves large-scale chemical synthesis, which requires careful control of reaction conditions to ensure the purity and yield of the final product. The process typically includes:
Batch or Continuous Flow Synthesis: : Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification Techniques: : Techniques such as crystallization, chromatography, and distillation are used to purify the compound.
Quality Control: : Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
ent-Ritonavir undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: : Substitution reactions are used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.
Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be used for further research or as intermediates in the synthesis of other compounds.
Scientific Research Applications
ent-Ritonavir has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of other pharmaceutical compounds.
Biology: : Studied for its effects on biological systems, including its role in inhibiting viral proteases.
Medicine: : Investigated for its potential use in treating viral infections, particularly HIV/AIDS.
Industry: : Employed in the development of new antiviral drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
ent-Ritonavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of viral particles. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional units. This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals.
Molecular Targets and Pathways
The primary molecular target of this compound is the HIV protease enzyme. The compound interacts with the enzyme's active site, leading to the inhibition of its proteolytic activity. The pathways involved include the viral replication cycle and the processing of viral proteins.
Comparison with Similar Compounds
ent-Ritonavir is compared with other protease inhibitors, such as Lopinavir, Darunavir, and Atazanavir. While these compounds share similar mechanisms of action, this compound's unique stereochemistry may offer advantages in terms of potency, bioavailability, and resistance profile.
Similar Compounds
Lopinavir: : Another protease inhibitor used in combination with Ritonavir.
Darunavir: : A second-generation protease inhibitor with a different chemical structure.
Atazanavir: : A protease inhibitor used in the treatment of HIV/AIDS.
Properties
Molecular Formula |
C37H48N6O5S2 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1 |
InChI Key |
NCDNCNXCDXHOMX-LXSYHGDLSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
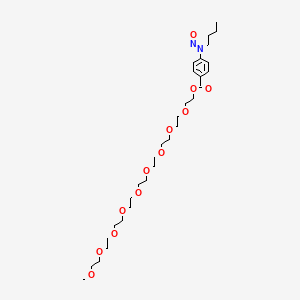
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
